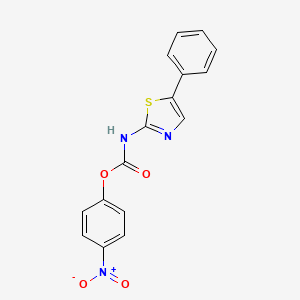
2-(4-Nitrophenoxycarbonyl)amino-5-phenylthiazole
Cat. No. B8546490
Key on ui cas rn:
497177-64-7
M. Wt: 341.3 g/mol
InChI Key: IDUZYDNEVJIGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Procedure details


Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Name
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(CC(=O)N2CCCC2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers


|
REACTION_SMILES
|
[N+:1]([c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([NH:8][c:9]2[s:10][c:11](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:18][n:19]2)=[O:20])[cH:21][cH:22]1)([O-:23])=[O:24].[c:25]1(-[c:26]2[s:27][c:28]([NH:29][C:30]([NH:31][N:40]3[CH2:41][CH2:42][N:43]([CH2:46][C:47](=[O:48])[N:49]4[CH2:50][CH2:51][CH2:52][CH2:53]4)[CH2:44][CH2:45]3)=[O:32])[n:33][cH:34]2)[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[NH:40]1[CH2:41][CH2:42][N:43]([CH2:46][C:47](=[O:48])[N:49]2[CH2:50][CH2:51][CH2:52][CH2:53]2)[CH2:44][CH2:45]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)Oc1ccc([N+](=O)[O-])cc1
|
|
Name
|
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(CC(=O)N2CCCC2)CC1
|
|
Quantity
|
Extracted from reaction SMILES
|
|
Type
|
reactant
|
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(CC(=O)N2CCCC2)CC1
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(CN1CCNCC1)N1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
